Product packaging for 2-Butyl-6-methylaniline(Cat. No.:CAS No. 153405-18-6)

2-Butyl-6-methylaniline

Cat. No.: B122760
CAS No.: 153405-18-6
M. Wt: 163.26 g/mol
InChI Key: VTJGUVJXULLGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-6-methylaniline is a chemical compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is characterized as an aniline derivative and is identified by the CAS Registry Number 153405-18-6 . The compound's structure can be represented by the SMILES notation "Nc1c(C)cccc1CCCC" . While specific modern research applications for this exact compound are not well-documented in the available literature, aniline derivatives of similar structure have been used as intermediates or reactants in chemical synthesis research. For instance, studies on the thermolysis of o-alkylnitrosobenzenes, which can lead to related aniline compounds, have been conducted to investigate reaction mechanisms such as [1,5] hydrogen shifts . This suggests potential utility in fundamental organic chemistry and reaction mechanism studies. As a liquid substance, it has a calculated density of approximately 0.939 g/cm³ and a calculated boiling point of about 264.5°C at 760 mmHg . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate precautions, as it may be harmful if swallowed, in contact with skin, or if inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B122760 2-Butyl-6-methylaniline CAS No. 153405-18-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153405-18-6

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-butyl-6-methylaniline

InChI

InChI=1S/C11H17N/c1-3-4-7-10-8-5-6-9(2)11(10)12/h5-6,8H,3-4,7,12H2,1-2H3

InChI Key

VTJGUVJXULLGNA-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CC(=C1N)C

Canonical SMILES

CCCCC1=CC=CC(=C1N)C

Synonyms

Benzenamine, 2-butyl-6-methyl-

Origin of Product

United States

Synthesis and Synthetic Methodologies

Established Synthetic Routes to Substituted Anilines

Established methods for synthesizing substituted anilines, which are applicable to the formation of 2-Butyl-6-methylaniline, often involve the functionalization of a pre-existing benzene (B151609) ring followed by the introduction or modification of the amino group.

Direct alkylation of anilines can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation). While N-alkylation is more common, C-alkylation is crucial for producing compounds like this compound.

C-Alkylation : The Friedel-Crafts alkylation of aniline (B41778) with olefins can lead to ortho- or para-alkylation. wiley.com However, these reactions can be difficult to control. More recently, cooperative nickel/aluminum catalysis has been reported for the site-selective linear alkylation of anilides with alkenes. wiley.com The use of solid acid catalysts, such as dodecatungstophosphoric acid supported on clay, has been shown to effectively catalyze the C-alkylation of aniline with reagents like methyl-tert-butyl ether (MTBE) and tert-butanol, yielding exclusively C-alkylated products. researchgate.net For instance, the reaction with MTBE at 175°C yielded over 84% mono-alkylated products with a notable selectivity for 2-tert-butylaniline. researchgate.net

N-Alkylation : Catalytic reductive alkylation is a prominent method for N-alkylation. A patented process describes the reaction of a 2-alkyl-6-methyl-aniline with methoxyacetone (B41198) in the presence of a platinised carbon catalyst and hydrogen to produce N-substituted anilines. google.comgoogle.com This method is favored for industrial applications due to its efficiency and the recyclability of the catalyst.

The reduction of nitroarenes is one of the most fundamental and widely used methods for preparing anilines. The precursor, a corresponding nitro-substituted aromatic compound (e.g., 1-butyl-3-methyl-2-nitrobenzene), is reduced to form the amino group.

A variety of reagents and catalytic systems can achieve this transformation:

Catalytic Hydrogenation : This method involves the use of hydrogen gas with a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this purpose. acs.org Other catalysts include platinum (Pt) and nickel (Ni). acs.orglibretexts.org A novel structured mesh-type Pd/γ-Al2O3/Al catalyst has been developed for the liquid-phase hydrogenation of nitrobenzene, showing high conversion rates. mdpi.com

Metal-Acid Systems : The classical Béchamp reduction uses iron filings in acidic media. acs.org Other common systems include tin (Sn) or zinc (Zn) in the presence of hydrochloric acid. acs.orglibretexts.org

Hydride Reagents : Although used less frequently for this transformation, lithium aluminum hydride (LiAlH₄) can also reduce nitroarenes to anilines. acs.org

Transfer Hydrogenation : This approach uses a hydrogen donor molecule in place of hydrogen gas. Formic acid has been used as a reducing agent with an iron-based catalyst system under mild, base-free conditions.

The reduction proceeds through several intermediates, starting with the nitroarene, which is reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline. acs.org

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

Catalyst System Reducing Agent Conditions Notes
Pd/C H₂ Mild to moderate temperature and pressure Widely used, highly efficient. acs.org
PtO₂ (Adams' catalyst) H₂ In situ reduction to Pt black Effective for various nitro compounds. acs.org
Raney Nickel H₂ High temperature and pressure Often used in industrial processes.
Fe/Acid - Acidic medium (e.g., acetic acid) Classical Béchamp reduction. acs.org
Sn/HCl - Concentrated hydrochloric acid Common laboratory method. acs.org

Chiral anilines and their derivatives are valuable as ligands in asymmetric catalysis. Their synthesis often involves multiple steps to install chirality.

One strategy involves the combination of biocatalysis and chemical catalysis. For example, a toolbox of chiral-amine-producing biocatalysts can be combined with a Buchwald–Hartwig cross-coupling reaction to produce a variety of α-chiral aniline derivatives. researcher.life Another approach is the enantioselective synthesis of chiral diamines containing an aniline subunit through the Noyori transfer hydrogenation of imines. researcher.life The synthesis of optically active poly[2-(sec-butyl)aniline] has been achieved through the polymerization of the racemic monomer in the presence of a chiral dopant, demonstrating a method to create chiral polymers from aniline derivatives. acs.org

The study of thermolysis and photolysis provides insight into the reactivity and potential rearrangement pathways of sterically hindered anilines. Research on N-thiosulfinyl-2,4-di-t-butyl-6-methylaniline, a related compound, reveals distinct reaction pathways under thermal and photochemical conditions.

Thermolysis in refluxing benzene led to the formation of a benzisothiazole and 2,4-di-t-butyl-6-methylaniline.

Photolysis using a mercury lamp resulted in the formation of a sulfur diimide and the corresponding aniline.

These studies highlight how energy input can drive unique cyclization and disproportionation reactions in complex aniline derivatives.

Creating chiral anilines with high enantioselectivity is a significant goal in modern organic synthesis. Several catalytic strategies have been developed to achieve this.

Palladium-Catalyzed N-Allylation : Axially chiral N-C bonds can be created through the enantioselective N-allylation of N-(2,6-disubstituted-phenyl)sulfonamides. For the N-allylation of a 2-tert-butyl-6-methylphenyl derivative, the use of a (S,S)-Trost ligand-(allyl-Pd-Cl)₂ catalyst system was explored, though it resulted in modest enantioselectivity for this specific substrate. nih.gov

Copper-Catalyzed N-Arylation : Atropisomeric nitrones can be synthesized via a Cu-catalyzed asymmetric ring-opening of diaryliodonium salts and oximes. These chiral nitrones serve as versatile intermediates that can be converted into various axially chiral aniline derivatives. researcher.life

Photoredox Catalysis : A photoredox mechanism has been employed for the direct alkylation of α-C–H bonds of aniline derivatives. This method uses an iridium photocatalyst to generate aminoalkyl radicals that can then add to other molecules, such as a bicyclobutane derivative, to form α-cyclobutyl N-alkylaniline products under mild conditions. scispace.comnih.gov

Novel Synthetic Approaches and Catalytic Strategies

Recent research has focused on developing more sustainable, efficient, and atom-economical methods for aniline synthesis.

Dehydrogenation-Amination-Dehydrogenation Strategy : A novel pathway to synthesize anilines from bio-based cyclohexanol (B46403) has been developed using Pt-based catalysts. colab.ws The process involves the initial dehydrogenation of cyclohexanol to cyclohexanone, followed by amination to form cyclohexylamine, and a final dehydrogenation step to yield the aniline. Pt/CeO₂ was identified as the most effective catalyst for this transformation. colab.wsunizar.es

Photocatalytic Synthesis : Photocatalysis offers a green alternative to traditional methods. A dual photocatalytic system using an iridium photosensitizer and a cobalt catalyst can achieve the synthesis of highly substituted anilines from the condensation of an amine with a cyclohexanone. thieme-connect.com This method is noted for its mild conditions and tolerance of sensitive functional groups. thieme-connect.com Another approach uses a heterogeneous nickel-deposited mesoporous carbon nitride (Ni-mpg-CNx) photocatalyst for the cross-coupling of aryl halides with sodium azide (B81097) to produce primary anilines. nih.govcam.ac.uk

Novel Catalyst Development : New catalysts are continuously being developed to improve efficiency and selectivity. Niobium oxide (Nb₂O₅) nanoparticles synthesized via a supercritical-CO₂-assisted method have shown high activity as a heterogeneous catalyst for the oxidative coupling of aniline. rsc.org Additionally, a biopolymer-based catalyst, created by incorporating piperazine (B1678402) into agar, has been used for the multicomponent synthesis of N-aryl-substituted dihydropyridines from anilines. mdpi.com

Palladium-Catalyzed Reactions in Aniline Synthesis

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for forming carbon-nitrogen bonds essential for aniline production. The versatility of palladium catalysts facilitates a range of coupling reactions, enabling the construction of complex aniline derivatives.

A prominent strategy involves the palladium-catalyzed amination of aryl halides or sulfides. mit.edunih.gov For instance, catalyst systems combining palladium acetate (B1210297) (Pd(OAc)₂) with chelating phosphine (B1218219) ligands like bis[2-(diphenylphosphino)phenyl] ether (DPEphos) have proven highly effective for coupling anilines with aryl bromides. mit.edu These systems can tolerate significant steric hindrance on both coupling partners. mit.edu Similarly, a combination of a palladium-N-heterocyclic carbene (NHC) catalyst is effective for the amination of aryl sulfides with anilines to produce a variety of diarylamines. nih.gov One-pot syntheses have been developed to create triarylamines from an aniline and two distinct aryl halides, using catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with specialized phosphine ligands. mit.edu

Another advanced approach is the palladium(II)/norbornene cooperative catalysis, which enables the redox-neutral ortho-C–H amination of pinacol (B44631) arylborates. researchgate.netrsc.org This phosphine-free method is robust, scalable, and tolerates air and moisture, making it suitable for industrial applications. rsc.org The reaction proceeds through a palladacycle intermediate, allowing for the targeted functionalization of the ortho position. researchgate.netrsc.org

Palladium catalysts are also crucial in the amination of phenols to form anilines. Processes using palladium on charcoal can convert substituted phenols, like 2,6-dimethylphenol, into the corresponding aniline by reacting with ammonia (B1221849) at high temperatures and pressures. google.com A similar method is used for producing 2-methyl-6-tert-butylaniline from 2-methyl-6-tert-butylphenol. prepchem.com

Furthermore, palladium catalysis facilitates the functionalization of aniline derivatives themselves. For example, a palladium-catalyzed C–H activation of acetanilides with epoxides can introduce β-hydroxy groups, proceeding through a unique 6,4-palladacycle intermediate. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Aniline Synthesis

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
Pd(OAc)₂ / DPEphosAryl Bromide AminationAnilines, Aryl BromidesEffective for sterically hindered substrates. mit.edu
Pd-NHC CatalystAryl Sulfide AminationAnilines, Aryl SulfidesVersatile for bulky ortho-substituted aryl sulfides. nih.gov
Pd(II) / Norborneneortho-C–H AminationPinacol ArylboratesRedox-neutral, phosphine-free, and scalable. researchgate.netrsc.org
Palladium on CharcoalPhenol AminationHydroxy Aromatics, AmmoniaHigh temperature and pressure conditions. google.com

Regioselective Synthesis of Substituted Aniline Structures

Achieving regioselectivity—the control of where substituents are placed on the aromatic ring—is a critical challenge in synthesizing specifically structured anilines like this compound. Various methodologies have been developed to direct alkylation and other functionalizations to specific positions.

One direct approach is the Friedel-Crafts alkylation. A metal-free, highly regioselective para-alkylation of anilines and phenols has been developed using hexafluoroisopropanol (HFIP) as a promoter. rsc.orgrsc.org This method works with tertiary alkyl bromides and proceeds with HFIP acting as a weak Lewis acid to activate the haloalkane and coordinating with the aniline through hydrogen bonding. rsc.orgrsc.org This coordination increases the steric hindrance around the amino group, favoring the formation of the para-alkylated product. rsc.org

For ortho-alkylation, transition-metal catalysis is often employed. Rare-earth metal complexes, specifically imidazolin-2-iminato scandium alkyl complexes, have been shown to catalyze the regioselective C-H alkylation of tertiary anilines with alkenes. researchgate.netnih.gov The regioselectivity of these reactions can be influenced by the choice of basic ligands and the structure of the alkene substrates. nih.gov

Palladium catalysis also offers powerful tools for regioselective functionalization. As mentioned previously, the palladium(II)/norbornene system provides a reliable method for ortho-C–H amination of arylborates. rsc.org Furthermore, palladium-catalyzed reactions can achieve regioselective C-H activation for other types of functionalization. For instance, the Narasaka-Heck/C-H activation cascade reaction enables the synthesis of complex spirocyclic pyrrolines with high regiocontrol. rsc.org

Other strategies involve the use of directing groups or specific reaction pathways. An efficient method for synthesizing 2- and 3-acylindoles with high regioselectivity from o-acylanilines involves an interrupted Heyns rearrangement pathway. researchgate.net For the synthesis of N-alkylated indazoles, a regioselective one-pot method starting from 2-methylanilines has been developed using diazotization and intramolecular cyclization, followed by N-alkylation. primescholars.com

Table 2: Methodologies for Regioselective Aniline Synthesis

MethodSelectivityCatalyst/PromoterKey PrincipleReference
Friedel-Crafts Alkylationpara-SelectiveHexafluoroisopropanol (HFIP)HFIP coordinates with the amine, sterically hindering ortho positions. rsc.orgrsc.org
C-H Alkylationortho-SelectiveRare-earth Metal ComplexesCatalytic activation of C-H bonds in the presence of alkenes. researchgate.netnih.gov
C-H Aminationortho-SelectivePalladium(II) / NorborneneCooperative catalysis enables redox-neutral amination of arylborates. rsc.org
Diazotization/CyclizationN-AlkylationCitric AcidOne-pot reaction sequence starting from 2-methylanilines. primescholars.com

Green Chemistry Approaches in Aniline Production

The principles of green chemistry, which aim to reduce waste and utilize environmentally benign substances, are increasingly being applied to aniline synthesis. These approaches focus on using safer solvents, reducing the use of hazardous reagents, and improving atom economy.

A significant focus has been on replacing traditional organic solvents with water. An environmentally friendly, transition-metal-free method for synthesizing azoxybenzenes from anilines has been developed using water as a green solvent at room temperature. acs.org This one-pot procedure involves the in situ generation of nitrosobenzene (B162901) derivatives from anilines, followed by dimerization. acs.org Similarly, glycerol, a biodegradable and non-toxic byproduct of the biodiesel industry, has been employed as a green solvent and catalyst for synthesizing quinolines and aniline trimers under pressure. nih.govmdpi.com

Another green strategy is the replacement of hazardous reagents. In the classic synthesis of acetanilide (B955) from aniline, the use of acetic anhydride (B1165640) is common but not atom-economical and can be hazardous. imist.masphinxsai.com Greener alternatives involve using a mixture of aniline and zinc dust in acetic acid, which avoids the use of acetic anhydride and minimizes byproducts. imist.masphinxsai.com Sunlight has also been harnessed as a sustainable energy source for the N-acetylation of anilines, creating bioactive N-aryl oxazolidin-2-ones under metal-, ligand-, and solvent-free conditions. researchgate.net

The development of biodegradable catalysts is another key area. Citric acid, a non-toxic and low-cost catalyst, has been used to mediate the regioselective synthesis of N-alkylated indazoles in a mixture of ethanol (B145695) and water, offering a cleaner reaction profile and simple work-up. primescholars.com Furthermore, straightforward methods for producing substituted anilines from isatoic anhydride-8-amide have been developed that are efficient at room temperature, scalable, and inexpensive. researchgate.net

Table 3: Green Chemistry Strategies in Aniline Synthesis

Green ApproachReactionKey FeaturesReference
Use of Green SolventsSynthesis of azoxybenzenes from anilinesWater used as solvent; transition-metal-free. acs.org
Use of Bio-based Solvents/CatalystsSynthesis of quinolines and aniline trimersGlycerol used as a green solvent and catalyst. nih.govmdpi.com
Replacement of Hazardous ReagentsAcetylation of anilineZinc dust/acetic acid replaces acetic anhydride. imist.masphinxsai.com
Use of Biodegradable CatalystsSynthesis of N-alkylated indazolesCitric acid used as a non-toxic, biodegradable catalyst. primescholars.com
Use of Renewable EnergyN-acetylation of anilinesSunlight-driven reaction under solvent-free conditions. researchgate.net

Reactivity and Reaction Mechanisms

Amination Reactions

Amination reactions are fundamental for forming carbon-nitrogen bonds. For a sterically hindered aniline (B41778) like 2-Butyl-6-methylaniline, these reactions typically involve advanced catalytic systems capable of overcoming the steric hindrance imposed by the ortho-substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is applicable to a wide range of amines and aryl halides. Current time information in Chatham County, US.chemistrysteps.com The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product. Current time information in Chatham County, US.chemistrysteps.com For sterically congested anilines, the choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step, which can be challenging for hindered substrates. Current time information in Chatham County, US. While specific studies on this compound are not prevalent, the synthesis of various 2,6-disubstituted anilines has been successfully achieved using this methodology, highlighting its potential applicability. libretexts.org

Reductive Amination: This process converts a carbonyl group to an amine through an intermediate imine. chemrxiv.org Direct reductive amination involves a one-pot reaction of the aniline, a carbonyl compound (aldehyde or ketone), and a reducing agent. chemrxiv.org The initial step is the formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the target amine. chemrxiv.org Common reducing agents include sodium cyanoborohydride or 2-picoline-borane complex. chemrxiv.orgias.ac.in This method can be used to introduce a variety of alkyl groups to the nitrogen atom of this compound.

Table 1: Common Catalytic Systems for Amination Reactions

Reaction TypeCatalyst/ReagentTypical SubstratesKey Features
Buchwald-Hartwig AminationPalladium precatalyst with phosphine ligands (e.g., XantPhos)Aryl halides/triflates, Primary/secondary aminesForms C(sp²)-N bonds; tolerant of many functional groups. wikipedia.orgmersin.edu.tr
Reductive AminationReducing agents like NaBH₃CN, 2-picoline-borane, or catalytic hydrogenationAldehydes/ketones, Primary/secondary aminesForms C(sp³)-N bonds; often a one-pot procedure. chemrxiv.orgnih.gov

N-Alkylation Reactions

N-alkylation introduces alkyl groups directly onto the nitrogen atom of the aniline. Due to the steric hindrance around the amino group in this compound, these reactions often require specific catalysts and conditions. A common green chemistry approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents, with water as the only byproduct. google.com

This reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. google.comnih.gov The mechanism involves the catalyst temporarily dehydrogenating the alcohol to form an aldehyde in situ. The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the metal hydride species generated in the initial step. google.com Studies on various substituted anilines, including 2-methylaniline and 2,4-dimethylaniline, have shown high yields for N-alkylation with alcohols using these catalytic systems. nih.govresearchgate.net This suggests that this compound would undergo similar transformations to produce N-alkylated derivatives.

Table 2: Catalysts and Conditions for N-Alkylation of Anilines with Alcohols

Catalyst SystemAlkylating AgentBaseTemperatureTypical Yields
NHC–Ir(III) ComplexesBenzyl Alcohols, MethanolKOᵗBu or K₂CO₃120 °CGood to excellent researchgate.net
[RuCl₂(p-cymene)]₂Primary AlcoholsKOᵗBu25-70 °CHigh google.com
Copper-containing catalyst with Pd or PtAlkanolsNot specified200-350 °CNot specified wisdomlib.org

Oxidation Pathways and Product Characterization

The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, and the aromatic ring can also be targeted. For substituted anilines, the reaction can yield products such as azo compounds, phenazines, or polymeric materials. researchgate.netnih.gov

Studies on the oxidation of meta-substituted anilines with reagents like tetrabutylammoniumbromochromate (TBABC) have shown the formation of the corresponding azobenzenes. researchgate.net The reaction is typically first-order with respect to both the aniline and the oxidant. researchgate.net For anilines with ortho and para substituents, oxidation with iridium(IV) complexes has been investigated. The reaction rate is enhanced by electron-donating groups and retarded by electron-withdrawing groups. nih.gov Given the structure of this compound, oxidation would likely lead to complex product mixtures. The initial step often involves the formation of an aniline radical cation. Subsequent coupling reactions could lead to substituted azobenzenes or more complex polymeric structures. Characterization of these products would require techniques such as Raman spectroscopy, which has been used to study the kinetics of aniline oxidation. nih.gov

Mechanistic Studies of Transformation Processes (e.g., homolytic cleavage in thermolysis)

Transformation processes under thermal stress, such as thermolysis or pyrolysis, often involve radical mechanisms initiated by the homolytic cleavage of the weakest bonds in the molecule. Homolytic cleavage is a bond-breaking process where the two electrons in the covalent bond are distributed equally between the two resulting fragments, leading to the formation of radicals. chemistrysteps.comlibretexts.org This process typically requires an input of energy in the form of heat (thermolysis) or light (photolysis). libretexts.org

For this compound, potential sites for initial homolytic cleavage during thermolysis include the C-N bond connecting the amino group to the ring, C-H bonds on the alkyl groups, or C-C bonds within the butyl group. The relative bond dissociation energies determine the most likely fragmentation pathway. While specific mechanistic studies on the thermolysis of this compound are not widely reported in the literature, studies on the thermal decomposition of other aniline derivatives suggest that complex reaction pathways can occur. For instance, the decomposition of nitroanilinoacetic acids involves intramolecular interactions and the cleavage of N-H and N-O bonds. wikipedia.org The study of the thermal decomposition of 2,6-dialkylanilines would be necessary to elucidate the specific mechanisms, such as homolytic cleavage, and identify the resulting transformation products.

Axial Chirality and Rotational Barriers in Sterically Hindered Anilines

Anilines with bulky substituents in both ortho positions, such as this compound, can exhibit a form of stereoisomerism known as atropisomerism. This occurs when rotation around a single bond is sufficiently restricted, leading to stable, non-interconvertible rotational isomers (atropisomers). In N-aryl substituted 2,6-dialkylanilines, the restricted rotation occurs around the C(aryl)-N bond, creating an axis of chirality.

The stability of these atropisomers is determined by the rotational energy barrier. This barrier is influenced by the steric bulk of the ortho substituents and by electronic effects. Research on N-aryl-2-tert-butyl-6-methylanilines, a close analog, has shown that the rotational barriers around the N-C chiral axis increase as the electron-withdrawing character of substituents on the other N-aryl group increases. This is because in the transition state for rotation, the sp² hybridization of the nitrogen atom changes towards sp³, disrupting the resonance stabilization between the nitrogen lone pair and the aromatic ring. A more electron-withdrawing group enhances this resonance, thus increasing the energy penalty for rotation. The rotational barriers in these types of sterically hindered anilines are often high enough to allow for the separation of enantiomers at room temperature.

Table 4: Calculated Rotational Barriers for Analogous Sterically Hindered Diaryl Amines

Compound StructureRotational Barrier (kcal/mol)Note
N-(5-substituted-pyrimidin-2-yl)-N-methyl-2-methoxymethylanilines~14 - 18Barrier increases with electron-withdrawing ability of the substituent.
Allyl Cation (CH₂-CH=CH₂⁺)33For rotation around a C-C single bond adjacent to a pi-system.
Benzyl Anion (C₆H₅-CH₂⁻)24For rotation around the C(aryl)-C(alkyl) bond.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-butyl-6-methylaniline, the ¹H and ¹³C NMR spectra are predicted to show distinct signals corresponding to the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the butyl and methyl groups. The aromatic region will likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating effects of the amino and alkyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the butyl and methyl groups will appear in the upfield region.

DEPT NMR Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would be expected to show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.2Multiplet
NH₂3.5 - 4.5Broad Singlet
Ar-CH₂-2.5 - 2.7Triplet
-CH₂-CH₂-1.4 - 1.6Multiplet
-CH₂-CH₃1.3 - 1.5Multiplet
Ar-CH₃2.1 - 2.3Singlet
-CH₂-CH₃0.9 - 1.0Triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)DEPT-135
Quaternary Aromatic (C-NH₂)145 - 148No Signal
Quaternary Aromatic (C-alkyl)135 - 138No Signal
Aromatic CH115 - 130Positive
Ar-CH₂-30 - 35Negative
-CH₂-CH₂-28 - 32Negative
-CH₂-CH₃22 - 25Negative
Ar-CH₃17 - 20Positive
-CH₂-CH₃13 - 15Positive

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is predicted to show key absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl and methyl groups are expected just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will likely produce bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
C=C Aromatic Ring Stretch1580 - 1620, 1450 - 1500Medium-Strong
N-H Bend (scissoring)1590 - 1650Medium
C-N Stretch1250 - 1340Medium-Strong
C-H Bend (out-of-plane)750 - 850Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the C-C bond stretches of the alkyl groups. The symmetric vibrations of the molecule often produce strong Raman signals.

Mass Spectrometry (GC-MS, Electron Ionization Mass Spectrometry)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), this compound would first be separated from a mixture by GC and then ionized and fragmented in the mass spectrometer.

The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. A prominent fragmentation pattern for alkyl-substituted anilines is the cleavage of the alkyl chain. For this compound, a significant fragmentation would be the loss of a propyl radical (CH₂CH₂CH₃) via cleavage of the Cα-Cβ bond of the butyl group, leading to a stable benzylic cation. Another expected fragmentation is the loss of a methyl radical from the molecular ion.

Table 4: Predicted Key Mass Fragments for this compound (EI-MS)
m/z ValuePredicted Fragment
163[M]⁺ (Molecular Ion)
148[M - CH₃]⁺
120[M - C₃H₇]⁺
106[M - C₄H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region. The presence of the amino and alkyl groups on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The spectrum is predicted to show two main absorption bands, which are characteristic of substituted benzenes.

Computational Approaches to Spectroscopic Data Prediction (e.g., DFT calculations)

In the absence of experimental data, Density Functional Theory (DFT) calculations are a valuable tool for predicting the spectroscopic properties of molecules. cymitquimica.commdpi.com By optimizing the molecular geometry of this compound, computational methods can predict ¹H and ¹³C NMR chemical shifts, infrared and Raman vibrational frequencies, and UV-Vis electronic transitions. spectrabase.com These theoretical calculations are based on fundamental quantum mechanical principles and can provide highly accurate predictions that serve as a strong basis for the characterization of new or unstudied compounds. spectrabase.com

Computational Chemistry and Theoretical Studies of 2 Butyl 6 Methylaniline

Computational chemistry provides profound insights into the intrinsic properties of molecules without the need for laboratory synthesis and experimentation. Through the application of quantum mechanical principles, particularly Density Functional Theory (DFT), it is possible to model and predict the behavior of chemical compounds like 2-Butyl-6-methylaniline. While specific computational studies focusing exclusively on this compound are not extensively available in public literature, the well-established methodologies applied to aniline (B41778) and its derivatives allow for a detailed theoretical exploration of its characteristics. This section outlines the theoretical framework and expected findings from such computational analyses.

Applications in Advanced Organic Synthesis and Catalysis

Intermediate in Complex Organic Synthesis

2-Butyl-6-methylaniline serves as a fundamental building block for the synthesis of more complex, sterically hindered molecules, particularly those designed for stereoselective transformations. Its rigid framework is foundational for creating compounds with stable atropisomerism around the C(aryl)-N bond.

A notable application is its use as a precursor in the synthesis of N-aryl sulfonamides. For instance, 2-tert-butyl-6-methylaniline (B76606) is reacted with sulfonyl chlorides, such as 4-tosyl chloride, in the presence of a base like pyridine (B92270) to form the corresponding N-(2-tert-Butyl-6-methylphenyl)-4-methylbenzenesulfonamide. mdpi.com This resulting sulfonamide is not the final target but an essential intermediate. It is subsequently used as a substrate in catalytic asymmetric reactions to generate even more complex, enantiomerically enriched products possessing N-C axial chirality. mdpi.com This demonstrates the role of this compound as a starting material for the deliberate construction of molecules with specific and stable three-dimensional arrangements.

Role as Chiral Ligands in Asymmetric Synthesis

The most significant application of the this compound scaffold is in the development of novel chiral ligands for asymmetric catalysis. By introducing substituents on the nitrogen atom, researchers can create a class of atropisomeric amines and amides with a rotationally stable C(aryl)-N chiral axis. researchgate.net The steric bulk of the ortho-tert-butyl and methyl groups creates a sufficiently high barrier to rotation around this bond, allowing for the isolation of stable, non-interconverting enantiomers. researchgate.net

These enantiomerically pure derivatives, particularly aminophosphines, are then employed as ligands that coordinate to a metal center (e.g., palladium). The defined chiral environment created by the ligand is able to effectively control the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Derivatives of this compound have proven to be effective chiral ligands in the palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, a powerful method for forming carbon-carbon bonds. researchgate.net In this reaction, a chiral ligand-palladium complex catalyzes the substitution of an allylic leaving group with a nucleophile.

Research has shown that chiral amines based on the N-(tert-butyl)-N-methylaniline framework can serve as highly effective ligands for this transformation. When used in the palladium-catalyzed allylic alkylation of allylic esters with malonates, these ligands have been shown to induce high levels of enantioselectivity, affording the desired products with up to 95% enantiomeric excess (ee). researchgate.net Similarly, chiral aminophosphine (B1255530) ligands incorporating the C-N axially chiral scaffold have also been successfully applied in this reaction. researchgate.net The success in this key transformation highlights the practical utility of the this compound core in creating effective and highly selective catalytic systems.

While the principle of using aniline (B41778) derivatives to create axially chiral products through reactions like hydroaminocyclization is established in organic synthesis, the specific application of this compound or its direct derivatives in enantioselective hydroaminocyclization is not prominently documented in the reviewed scientific literature.

Catalytic Roles Beyond Ligands

The primary catalytic role of the this compound scaffold reported in the literature is as a component of larger chiral ligands that coordinate to transition metals. There is no significant documentation of this compound or its simple derivatives functioning independently as organocatalysts for asymmetric transformations. Its value is derived from the stable chiral architecture it provides when incorporated into a ligand structure.

Development of Enantiomerically Pure Compounds

The development of enantiomerically pure compounds from the this compound framework is centered on its inherent N-C axial chirality. The steric hindrance between the ortho-substituents and the substituents on the nitrogen atom restricts rotation about the C-N bond, giving rise to stable atropisomers. researchgate.net

Researchers have successfully separated these enantiomers, a process known as optical resolution. This has been achieved using methods such as chiral High-Performance Liquid Chromatography (HPLC) or through the use of a chiral palladium resolving agent. researchgate.net The ability to isolate these atropisomers in enantiomerically pure form is crucial, as it allows for their use as single-enantiomer chiral ligands in asymmetric catalysis, ensuring the production of enantiomerically enriched products. researchgate.net

Influence of Substituent Effects on Reactivity and Selectivity

The stability of the N-C chiral axis in this compound derivatives—and thus the utility of the resulting ligands—is significantly influenced by electronic substituent effects. Studies on N-aryl derivatives have shown a clear correlation between the electronic nature of substituents on the N-aryl ring and the rotational energy barrier of the C-N bond. researchgate.net

Specifically, placing an electron-withdrawing group at the para-position of the N-aryl ring increases the rotational barrier. researchgate.netacs.org This effect is attributed to a decrease in resonance stabilization in the transition state for rotation. In the ground state, the N-aryl ring can be somewhat coplanar with the nitrogen lone pair, allowing for resonance. However, in the transition state required for rotation, the N-aryl ring must twist, breaking this conjugation. Electron-withdrawing groups, which enhance this resonance stabilization in the ground state, therefore lead to a greater energy penalty for reaching the twisted transition state, resulting in a higher rotational barrier. researchgate.net This predictable electronic tuning allows for the rational design of more robust and configurationally stable chiral ligands.

Table 1: Effect of Para-Substituents on the Rotational Barrier (ΔG‡) of N-Aryl-N-methyl-2-tert-butyl-6-methylaniline Derivatives

Para-Substituent (on N-Aryl group)Rotational Barrier (ΔG‡) [kcal/mol]Observation
Electron-DonatingLowerDecreased barrier to rotation
Electron-WithdrawingHigherIncreased barrier to rotation

This table illustrates the general trend observed where the electronic character of the para-substituent directly influences the rotational energy barrier of the N-C chiral axis.


Environmental and Biological Degradation Pathways Excluding Safety/toxicity

Microbial Degradation Intermediates of Related Compounds

Microbial activity is a primary driver for the breakdown of substituted anilines in the environment. Studies on compounds analogous to 2-Butyl-6-methylaniline reveal common initial steps in their degradation pathways, leading to a variety of intermediate products.

For instance, the bacterium Sphingobium sp. strain MEA3-1 is capable of utilizing the closely related compound 2-methyl-6-ethylaniline (MEA) as a sole source of carbon and energy. nih.govasm.org The metabolic process initiates with the oxidation of MEA, leading to the formation of several key intermediates. A mutant strain, MEA3-1Mut, was found to convert MEA into 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ) . nih.govnjtech.edu.cnnih.gov The proposed pathway suggests an initial oxidation to 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA) , which is then subject to hydrolytic deamination to form MEHQ or MEBQ. nih.govnjtech.edu.cnnih.gov Another strain, Sphingobium baderi DE-13, also degrades MEA to 4-OH-MEA, which is subsequently transformed into 2-methyl-6-ethyl-benzoquinone imine (MEBQI) . nih.gov

Similarly, research on the microbial degradation of 2,6-diethylaniline (B152787) (DEA) has suggested that p-hydroxylation and the formation of quinoneimine are key steps in its breakdown. koreascience.kr This is consistent with the pathways observed for MEA, indicating a common mechanism for 2,6-dialkylanilines. The initial enzymatic attack often involves hydroxylation of the aromatic ring, a crucial step that precedes ring cleavage.

Table 1: Identified Microbial Degradation Intermediates of Related Anilines

Parent CompoundMicroorganism/SystemIdentified IntermediatesReference
2-Methyl-6-ethylaniline (MEA)Sphingobium sp. strain MEA3-14-Hydroxy-2-methyl-6-ethylaniline (4-OH-MEA), 2-Methyl-6-ethyl-hydroquinone (MEHQ), 2-Methyl-6-ethyl-benzoquinone (MEBQ) nih.govnjtech.edu.cnnih.gov
2-Methyl-6-ethylaniline (MEA)Sphingobium baderi strain DE-134-Hydroxy-2-methyl-6-ethylaniline (4-OH-MEA), 2-Methyl-6-ethyl-benzoquinone imine (MEBQI) nih.gov
2,6-Diethylaniline (DEA)Soil Microorganismsp-hydroxylated products, Quinoneimine koreascience.kr
Aniline (B41778)Pond Water MicrofloraCatechol, Acetanilide (B955), Formanilide nih.gov

Oxidation Pathways in Environmental Systems

Oxidation is a critical mechanism for the transformation of substituted anilines in the environment, driven by both biological enzyme systems and abiotic chemical reactions.

P450 Monooxygenase Systems: Cytochrome P450 monooxygenases are versatile enzymes known to catalyze the oxidation of a wide array of organic compounds. researchgate.net In the context of substituted anilines, these enzymes play a significant role in initiating degradation. Research suggests that the microbial degradation of 2-methyl-6-ethylaniline (MEA) can be initiated by a P450 monooxygenase system, which hydroxylates the aromatic ring to produce 4-hydroxy-2-methyl-6-ethylaniline. nih.govnjtech.edu.cnnih.gov This enzymatic hydroxylation is a common activation step that increases the reactivity of the aniline molecule, facilitating further degradation. nih.gov Similarly, mammalian P450 systems have been shown to transform 2,6-dimethylaniline (B139824) (DMA) into 4-hydroxy-2,6-dimethylaniline, further supporting the role of these enzymes in the oxidation of 2,6-disubstituted anilines. nih.govresearchgate.net The mechanism of N-dealkylation, another key reaction catalyzed by P450, is understood to proceed via a hydrogen atom transfer (HAT) from the amine to the P450 oxidant. nih.gov

Hydroxyl Radicals: Hydroxyl radicals (•OH) are highly reactive oxidants that play a central role in the abiotic degradation of organic pollutants in water, soil, and the atmosphere. nih.gov Advanced Oxidation Processes (AOPs), such as the Fenton process, generate •OH radicals and are effective in degrading persistent aniline derivatives. nih.gov Studies on the Fenton-induced oxidation of 2,6-dimethylaniline identified a suite of transformation products, including 2,6-dimethylphenol , 2,6-dimethylnitrobenzene , and 2,6-dimethylbenzoquinone , followed by ring-opening to form short-chain organic acids like oxalic acid and formic acid. nih.govacs.org The reaction of •OH with aniline molecules primarily leads to the formation of an HO•-adduct, which can then be transformed into aminophenols or an anilinium radical cation. mdpi.com

Transformation Products in Environmental Fate Studies

Environmental fate studies aim to understand the persistence and transformation of chemicals under realistic environmental conditions. For substituted anilines, these studies reveal a range of products resulting from biotic and abiotic pressures.

In a study simulating chemical oxidation via the Fenton process, the degradation of 2,6-dimethylaniline yielded several transformation products. The initial attack by hydroxyl radicals led to the formation of aromatic intermediates, which were subsequently broken down into smaller, non-aromatic molecules. nih.govacs.org

Table 2: Transformation Products of 2,6-Dimethylaniline in a Fenton Oxidation Study

Product CategoryIdentified Transformation ProductsReference
Aromatic Intermediates2,6-Dimethylphenol, 2,6-Dimethylnitrobenzene, 2,6-Dimethylbenzoquinone nih.govacs.org
Ring Cleavage Products3-Hexanone, Maleic acid, Acetic acid, Formic acid, Oxalic acid nih.govacs.org

Degradation in Wastewater Treatment Processes

Aniline and its derivatives are common constituents of industrial wastewater, particularly from the dye and pharmaceutical sectors. nih.gov Their removal in wastewater treatment plants can occur through a combination of biological and chemical processes.

Biological treatment, often employing activated sludge, is a primary method for aniline removal. mdpi.com Bacteria capable of degrading aniline can be isolated from activated sludge, such as Delftia sp. AN3. nih.gov This strain utilizes aniline dioxygenase to initiate the degradation cascade. However, the substrate specificity of these microorganisms is a key factor; for instance, Delftia sp. AN3 was unable to grow on substituted anilines like 2-methylaniline, suggesting that the alkyl groups on this compound could hinder its degradation by certain microbial communities. nih.gov Studies on simulated aerobic sewage treatment systems have shown that the removal efficiency of substituted anilines is highly dependent on their specific chemical structure, with functional groups like nitro and chloro atoms inhibiting biodegradation. researchgate.net

Given the recalcitrant nature of some aniline derivatives, Advanced Oxidation Processes (AOPs) are often employed as a pre-treatment or primary treatment step. nih.gov Processes like ozonation and Fenton oxidation can effectively break down these compounds. Ozonation of aniline, for example, transforms it into more biodegradable intermediates such as butane (B89635) diacid and oxalic acid. researchgate.net Similarly, Fenton and photo-Fenton processes have been shown to degrade 2,6-dimethylaniline, significantly increasing the biodegradability of the wastewater, making it more amenable to subsequent biological treatment. nih.gov The CoFe2O4/PAA system has also shown effectiveness in degrading aniline in secondary effluent. mdpi.com

Biotic and Abiotic Degradation Mechanisms

Biotic Degradation: This is primarily driven by microorganisms. The key mechanism is enzymatic catalysis, which breaks down the parent compound into simpler molecules. frontiersin.org For substituted anilines, the initial biotic attack is typically oxidative. Aerobic bacteria, such as Pseudomonas and Sphingobium, utilize oxygenase enzymes (e.g., monooxygenases, dioxygenases) to hydroxylate the aromatic ring. nih.govoup.com This hydroxylation is a critical first step, as seen in the conversion of MEA to 4-OH-MEA, which destabilizes the ring and facilitates further degradation, often leading to catechol-like intermediates that can enter central metabolic pathways after ring cleavage. nih.govnih.gov The process ultimately aims for mineralization, the complete conversion of the organic compound to CO₂, water, and microbial biomass. nih.gov

Abiotic Degradation: These mechanisms involve non-biological processes. A dominant abiotic pathway for anilines is oxidation by hydroxyl radicals (•OH). mdpi.com These radicals can be generated photochemically in sunlit surface waters or through chemical reactions like the Fenton process in soil and water. nih.govacs.org The reaction involves either the addition of the hydroxyl radical to the aromatic ring or the abstraction of a hydrogen atom from the amino group. This leads to a cascade of reactions forming phenols, quinones, and eventually ring-fission products. nih.govacs.orgmdpi.com Photodegradation, the breakdown of molecules by light, is another potential abiotic pathway, particularly for compounds that absorb UV radiation. mdpi.com

Q & A

Basic: What are reliable synthetic routes for 2-Butyl-6-methylaniline, and how can reaction conditions be optimized?

Methodological Answer:
A plausible synthesis involves alkylation of 6-methylaniline with 1-bromobutane under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF). Monitoring reaction progress via TLC (silica gel, hexane:EtOAc 8:2) and optimizing temperature (80–120°C) and stoichiometry (1:1.2 amine:alkylating agent) can improve yield. Post-synthesis purification via column chromatography (neutral Al₂O₃) or vacuum distillation is recommended . For reproducibility, document intermediates using NMR (¹H/¹³C) and FT-IR to confirm functional groups.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS : Quantify purity and identify byproducts using a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) .
  • NMR : Use CDCl₃ as a solvent; compare ¹H shifts for aromatic protons (δ 6.5–7.2 ppm) and aliphatic chains (δ 0.8–2.5 ppm). ¹³C NMR confirms substitution patterns.
  • Elemental Analysis : Validate C, H, N composition (theoretical: C, 79.4%; H, 9.6%; N, 11.0%).

Advanced: How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:
Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

  • HOMO-LUMO gaps : Assess electrophilicity and charge-transfer potential.
  • Mulliken charges : Identify reactive sites (e.g., amine group).
  • Thermochemistry : Compute bond dissociation energies (BDEs) for stability under oxidative conditions . Validate results against experimental UV-Vis spectra (λmax ~270 nm).

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., inconsistent NMR splitting patterns)?

Methodological Answer:

  • Cross-validation : Compare with 2D NMR (COSY, HSQC) to confirm coupling constants and eliminate artifacts.
  • Computational validation : Simulate NMR chemical shifts using Gaussian09 with the GIAO method (deviation <0.3 ppm acceptable) .
  • Sample purity : Re-purify via preparative HPLC (C18 column, 70:30 MeOH:H₂O) to remove isomers or degradation products .

Advanced: What strategies optimize reaction conditions for selective N-alkylation in this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent polarity, catalyst loading).
  • Kinetic control : Lower temperatures (60–80°C) favor mono-alkylation; monitor by in situ FT-IR for amine consumption.
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .

Basic: How can solubility and stability profiles of this compound be determined for experimental applications?

Methodological Answer:

  • Solubility : Use the shake-flask method in solvents (hexane, EtOAc, DMSO) at 25°C; quantify via UV-Vis calibration curves.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the amine .

Advanced: What mechanistic insights can be gained from studying the correlation-energy functional in this compound’s reactions?

Methodological Answer:
The Colle-Salvetti correlation-energy functional (LSDA + gradient corrections) models electron correlation effects during protonation or electrophilic substitution. Calculate activation barriers for para vs. ortho substitution pathways to explain regioselectivity . Compare with MP2/cc-pVTZ benchmarks for accuracy.

Basic: What purification methods are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Distillation : Use fractional distillation under reduced pressure (bp ~220–240°C at 15 mmHg).
  • Chromatography : Flash chromatography (silica gel, hexane:EtOAc gradient) removes polar impurities. Confirm purity via GC-MS (>98% area) .

Advanced: How can mass spectrometry fragmentation patterns aid in structural elucidation?

Methodological Answer:

  • EI-MS : Look for key fragments: [M]⁺ at m/z 163 (C₁₁H₁₇N⁺), loss of butyl (m/z 106), and methylamine (m/z 30).
  • HRMS : Validate molecular formula (C₁₁H₁₇N, exact mass 163.1361) with <3 ppm error .

Advanced: How do steric effects from the butyl group influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Conduct DFT geometry optimizations to assess steric hindrance:

  • Torsional angles : Compare with 2-methylaniline to quantify rotational barriers.
  • Buchwald-Hartwig coupling : Screen bulky ligands (e.g., XPhos) to mitigate deactivation. Kinetic studies (initial rate method) quantify inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.